Ethyl 6-((cyclopropylmethyl)amino)hexanoate
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Overview
Description
Ethyl 6-((cyclopropylmethyl)amino)hexanoate is an organic compound with the molecular formula C12H23NO2. It is characterized by the presence of an ester functional group and a tertiary amine. This compound is of interest due to its unique chemical structure, which includes a cyclopropylmethyl group, making it a subject of study in various fields of chemistry and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-((cyclopropylmethyl)amino)hexanoate typically involves the esterification of 6-aminohexanoic acid with ethanol in the presence of an acid catalyst. The cyclopropylmethyl group is introduced through a nucleophilic substitution reaction using cyclopropylmethyl chloride and a suitable base .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-((cyclopropylmethyl)amino)hexanoate undergoes various chemical reactions, including:
Oxidation: The tertiary amine can be oxidized to form N-oxides.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The cyclopropylmethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides and aryl halides in the presence of a base are employed.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various alkyl or aryl derivatives.
Scientific Research Applications
Ethyl 6-((cyclopropylmethyl)amino)hexanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 6-((cyclopropylmethyl)amino)hexanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclopropylmethyl group may enhance binding affinity to certain biological targets, while the ester group can undergo hydrolysis to release active metabolites .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-((ethyl)amino)hexanoate
- Ethyl 6-((methyl)amino)hexanoate
- Ethyl 6-((propyl)amino)hexanoate
Uniqueness
Ethyl 6-((cyclopropylmethyl)amino)hexanoate is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing novel therapeutic agents .
Properties
IUPAC Name |
ethyl 6-(cyclopropylmethylamino)hexanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2/c1-2-15-12(14)6-4-3-5-9-13-10-11-7-8-11/h11,13H,2-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORNPGDIBJYDNIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCNCC1CC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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